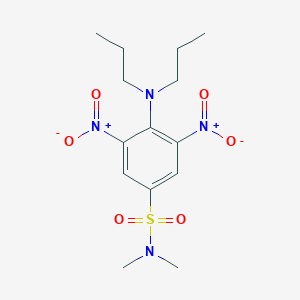
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide, also known as DDAB, is a chemical compound that has been widely used in scientific research. DDAB is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is known to interact with lipid membranes and has been shown to cause changes in membrane structure and function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce membrane fusion, disrupt membrane integrity, and alter the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to interact with proteins and alter their function.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to induce changes in membrane structure, alter the function of proteins, and affect the permeability of membranes. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has also been shown to have an effect on the activity of enzymes and the function of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been shown to be an effective tool for studying the interaction between proteins and membranes. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be toxic to cells at high concentrations and can cause changes in membrane structure that may not be representative of physiological conditions.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide. One area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide as a tool for studying the interaction between proteins and lipid membranes in more complex systems, such as living cells. Another area of research could be to explore the use of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide in drug delivery systems, as it has been shown to interact with lipid membranes. Additionally, further research could be done to explore the potential toxic effects of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide and to develop safer alternatives for use in scientific research.
In conclusion, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide is a chemical compound that has been widely used in scientific research. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes and has potential for use in drug delivery systems. However, N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide also has limitations and further research is needed to explore its potential toxic effects and develop safer alternatives.
Méthodes De Synthèse
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dinitro-4-chlorobenzenesulfonamide with dipropylamine and dimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide.
Applications De Recherche Scientifique
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been widely used in scientific research, particularly in the field of biochemistry. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used as a tool to study the interaction between proteins and membranes. It has also been used to study the effect of membrane composition on protein function. N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide has been used to study the effect of lipid bilayer thickness on protein function and has been used as a model system for studying the interaction between peptides and membranes.
Propriétés
Numéro CAS |
19044-94-1 |
|---|---|
Nom du produit |
N,N-Dimethyl-3,5-dinitro-4-(dipropylamino)benzenesulfonamide |
Formule moléculaire |
C14H22N4O6S |
Poids moléculaire |
374.42 g/mol |
Nom IUPAC |
4-(dipropylamino)-N,N-dimethyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O6S/c1-5-7-16(8-6-2)14-12(17(19)20)9-11(10-13(14)18(21)22)25(23,24)15(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
RXZXIHLAHYUIFU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Synonymes |
ORYZALIN, DIMETHYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




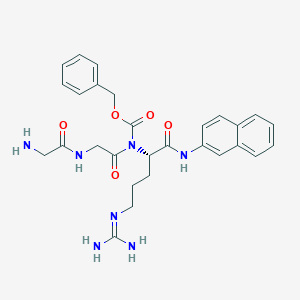



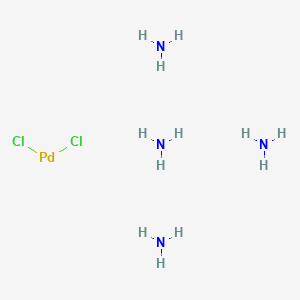
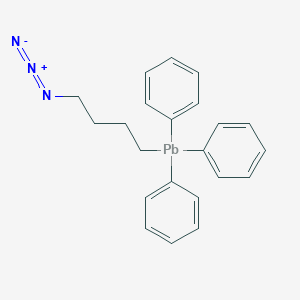
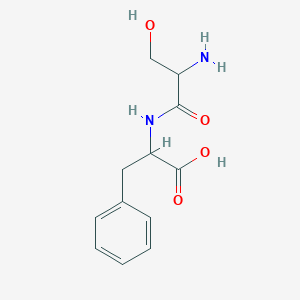
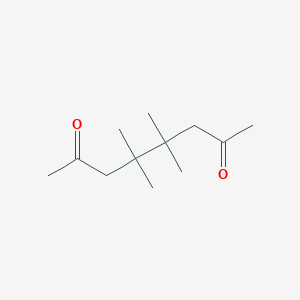
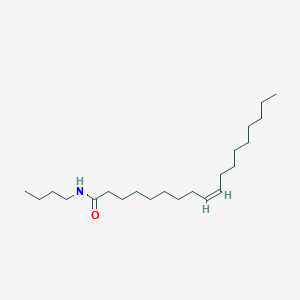
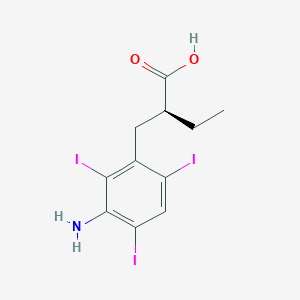
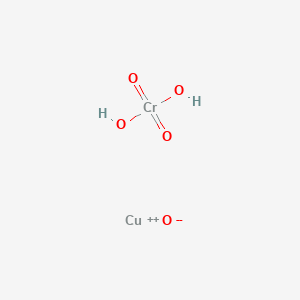
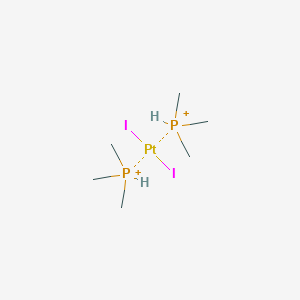
acetic acid](/img/structure/B99544.png)